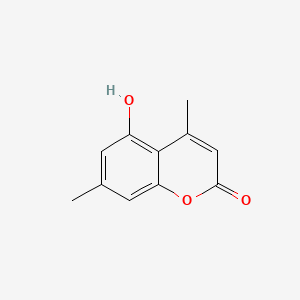

5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Description

Overview of Coumarins (2H-1-Benzopyran-2-ones) as a Prominent Heterocyclic Compound Class

Coumarins, systematically named 2H-1-benzopyran-2-ones, are a major class of oxygen-containing heterocyclic compounds. researchgate.net Their fundamental structure consists of a benzene (B151609) ring fused to an α-pyrone ring, forming a benzo-α-pyrone scaffold. researchgate.nettandfonline.com This core structure is a key feature of a vast number of secondary metabolites found widely in nature, particularly in higher plants, but also in fungi and bacteria. researchgate.netnih.gov They are found in various parts of plants, including roots, seeds, leaves, and flowers. mdpi.com

Coumarins are phenolic substances derived from the shikimate pathway. nih.gov The parent compound, coumarin (B35378) (C₉H₆O₂), is known for its characteristic sweet scent, famously isolated from the tonka bean (Dipteryx odorata). tandfonline.comorientjchem.org The coumarin family is structurally diverse, with derivatives classified into several main groups based on their substitution patterns, including simple coumarins, furanocoumarins, pyranocoumarins, and biscoumarins. nih.govnih.gov This structural variety is a primary reason for their wide range of applications and biological activities. researchgate.net

The synthesis of coumarins can be achieved through several established chemical reactions, such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, allowing for the creation of a wide array of derivatives. chemmethod.comresearchgate.net

Academic Significance of Substituted Coumarins in Contemporary Medicinal Chemistry Research

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov The type and position of substituents on the coumarin nucleus profoundly influence the biological and pharmacological properties of the resulting derivatives. nih.govnih.gov This has made substituted coumarins a focal point of intensive research, leading to the discovery of compounds with a broad spectrum of activities.

The pharmacological potential of substituted coumarins is extensive. Research has demonstrated their efficacy as:

Anticancer agents: Coumarin derivatives have shown activity against various cancer cell lines, including prostate, breast, and lung cancer. chemmethod.com

Anticoagulants: Certain coumarin derivatives, such as warfarin, are well-known for their anticoagulant properties. mdpi.com

Antioxidants: Many coumarins exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related conditions. nih.govfrontiersin.org

Anti-inflammatory agents: Hydroxycoumarins, in particular, have shown promising anti-inflammatory effects. mdpi.comnih.gov

Antimicrobial agents: Various derivatives possess antibacterial and antifungal properties. researchgate.netontosight.ai

Antiviral agents: Specific coumarins have been identified as inhibitors of viral replication, including activity against HIV. chemmethod.comnih.gov

Enzyme inhibitors: They have been studied as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. nih.govmdpi.com

This wide range of biological activities is attributed to their capacity to engage in non-covalent interactions with numerous enzymes and receptors within living organisms. researchgate.netcolab.ws The ongoing synthesis and evaluation of new substituted coumarins continue to be a vibrant area of medicinal chemistry, aiming to develop novel therapeutic agents. chemmethod.com

Structural Context and Nomenclature of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one

This compound is a specific substituted coumarin. Its structure is based on the fundamental 2H-chromen-2-one core, which is modified with specific functional groups at defined positions.

The nomenclature "this compound" precisely describes its chemical structure:

2H-chromen-2-one: This indicates the basic coumarin ring system.

5-hydroxy: A hydroxyl (-OH) group is attached to the carbon at position 5 of the coumarin nucleus.

4,7-dimethyl: Two methyl (-CH₃) groups are attached to the carbons at positions 4 and 7.

The synthesis of this compound can be achieved via methods like the Pechmann condensation, for example, by reacting orcinol (B57675) with ethyl acetoacetate (B1235776). chemicalbook.com Molecular docking studies have been used to design and investigate derivatives of 5-hydroxy-4,7-dimethylcoumarin for their potential biological activities, such as their affinity for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-hydroxy-4,7-dimethylchromen-2-one nih.gov |

| Molecular Formula | C₁₁H₁₀O₃ nih.gov |

| Molecular Weight | 190.19 g/mol nih.gov |

| CAS Number | 6335-27-9 nih.gov |

This specific substitution pattern confers distinct chemical and physical properties upon the molecule, which in turn influences its potential interactions with biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLYYXMYNBADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212742 | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-27-9 | |

| Record name | 5-Hydroxy-4,7-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6335-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 4,7 Dimethyl 2h Chromen 2 One and Its Analogues

Classical Condensation Reactions in Chromen-2-one Synthesis

The foundational methods for the synthesis of the coumarin (B35378) nucleus predominantly involve condensation reactions. These classical methods have been refined over the years and remain fundamental in organic synthesis.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. longdom.org For the synthesis of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, the reaction proceeds through the condensation of orcinol (B57675) (3,5-dihydroxytoluene) with ethyl acetoacetate (B1235776).

The mechanism of the Pechmann condensation is believed to proceed through a series of steps including transesterification, intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), and dehydration. wikipedia.orgjetir.org The acidic catalyst plays a crucial role in promoting these steps.

Reaction Scheme:

A variety of acid catalysts can be employed for this transformation, with strong protic acids like sulfuric acid being traditional choices. The reaction conditions can often be harsh, requiring elevated temperatures. longdom.org However, the use of milder catalysts and optimized conditions can lead to high yields of the desired product.

Table 1: Catalysts and Conditions in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Conditions | Yield (%) | Reference |

| Sulfuric Acid | 5 °C to room temperature, 18 h | 80 | iiste.org |

| Amberlyst-15 | 110 °C, 160 min, solvent-free | Good | longdom.org |

| Fly Ash | Microwave (300W), solvent-free | 98 | arkat-usa.org |

| Sulfamic Acid | 10 mol%, solvent-free | 50-90 | nih.gov |

| Zn0.925Ti0.075O NPs | 10 mol%, 110 °C | 88 | nih.gov |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a weak base. researchgate.net For the synthesis of this compound, a suitable starting material would be 2,4-dihydroxy-6-methylbenzaldehyde.

The reaction mechanism involves the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent intramolecular cyclization (lactonization) and dehydration lead to the formation of the coumarin ring. mdpi.commdpi.com

Hypothetical Reaction Scheme:

(Note: This represents a plausible route to a related analogue, as direct synthesis of the target compound via this method is not extensively documented in readily available literature.)

Green chemistry approaches have been applied to the Knoevenagel condensation, utilizing environmentally benign catalysts and solvents, including ionic liquids and solvent-free conditions, often with microwave or ultrasound assistance. mdpi.commdpi.comsapub.org

Table 2: Conditions for Knoevenagel Condensation in Coumarin Synthesis

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Piperidine | Ethanol (B145695) | Reflux | Good | researchgate.net |

| L-proline | [MMIm][MSO4] (ionic liquid) | 90 °C | High | mdpi.commdpi.com |

| Piperidine | Solvent-free | Microwave irradiation | Good | mdpi.com |

| Lithium Sulfate | Solvent-free | Ultrasound, 50°C, 15 min | 96-97 | byjus.com |

Perkin Reaction Applications

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids, and it can be adapted for the synthesis of coumarins. longdom.orgderpharmachemica.com The reaction typically involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. wikipedia.orgderpharmachemica.com

To synthesize a coumarin with the substitution pattern of this compound, one would theoretically start with a suitably substituted salicylaldehyde (B1680747). However, the Perkin reaction is most commonly employed for the synthesis of coumarin itself from salicylaldehyde and acetic anhydride. wikipedia.orgwikipedia.org

The mechanism of the Perkin reaction involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent intramolecular acylation and elimination of a molecule of acetic acid leads to the coumarin product. orgsyn.orgarabjchem.org

General Reaction Scheme for Coumarin Synthesis:

While a direct application of the Perkin reaction for the synthesis of this compound is not prominently reported, the general principles of the reaction could be applied to appropriately substituted starting materials.

Kostanecki-Robinson and Reformatsky Reactions in Coumarin Synthesis

The Kostanecki-Robinson reaction is a method for the synthesis of chromones and coumarins from o-hydroxyaryl ketones and aliphatic acid anhydrides. mdpi.comacs.orgnih.govnih.gov The reaction proceeds via O-acylation, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the heterocyclic ring. mdpi.com While primarily used for chromone (B188151) synthesis, under certain conditions, coumarin derivatives can be obtained. acs.orgbeilstein-journals.org

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. researchgate.netorgsyn.org This reaction can be applied to the synthesis of coumarins by using a salicylaldehyde derivative as the starting carbonyl compound. The initially formed β-hydroxy ester can then undergo intramolecular cyclization to yield the coumarin. orgsyn.orgderpharmachemica.com

Due to the specific substitution pattern of this compound, the application of these two methods would require specialized and potentially multi-step preparations of the necessary starting materials, such as a suitably substituted o-hydroxyacetophenone for the Kostanecki-Robinson reaction or a substituted salicylaldehyde for the Reformatsky reaction.

Advanced and Green Chemistry Protocols for Chromen-2-one Derivatization

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of coumarins to reduce reaction times, energy consumption, and the use of hazardous materials. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.combeilstein-journals.org In the context of coumarin synthesis, microwave irradiation has been shown to significantly reduce reaction times and often improve yields compared to conventional heating methods. arkat-usa.orgmdpi.combyjus.comwikipedia.orgorgsyn.orgbeilstein-journals.orgorgsyn.org

The Pechmann condensation, in particular, has been successfully adapted to microwave-assisted, solvent-free conditions. arkat-usa.orgbyjus.com For example, the reaction of various phenols with ethyl acetoacetate can be efficiently catalyzed by solid-supported reagents or Lewis acids under microwave irradiation, leading to the rapid formation of coumarin derivatives in high yields. byjus.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation

| Catalyst | Method | Time | Yield (%) | Reference |

| FeF3 | Conventional | 60 min | 26 | byjus.com |

| FeF3 | Microwave (450W) | 7 min | 95 | byjus.com |

| p-TsOH | Conventional | - | - | orgsyn.org |

| p-TsOH | Microwave (800W) | 180 s | 60.1 | orgsyn.org |

| Fly Ash | Microwave (300W) | 60 s | 98 | arkat-usa.orgbeilstein-journals.org |

Similarly, the Knoevenagel condensation for coumarin synthesis has been shown to benefit from microwave activation, often in solvent-free systems, providing a greener and more efficient alternative to traditional methods. mdpi.comderpharmachemica.com The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. mdpi.comderpharmachemica.com

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation has emerged as a significant green chemistry tool for accelerating organic reactions, offering advantages such as higher yields, shorter reaction times, and milder conditions compared to conventional methods. arabjchem.orgresearchgate.net This technique, known as sonochemistry, enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. arabjchem.org

In the synthesis of coumarin analogues, ultrasound has been effectively applied to the Pechmann condensation. For instance, 7-Hydroxy-4-methyl-2H-chromen-2-one, an analogue of the target compound, was prepared by reacting resorcinol (B1680541) and ethyl acetoacetate under ultrasonication with a catalytic amount of anhydrous FeCl₃. researchgate.net This method provides a useful and efficient alternative to traditional heating. researchgate.net

Furthermore, ultrasound facilitates one-pot, multicomponent reactions for creating more complex coumarin derivatives. A notable example is the synthesis of coumarin-pyrimidine hybrids. By using sulfamic acid as a catalyst in an aqueous ethanol solvent system, researchers have successfully condensed 4-hydroxycoumarin (B602359), various aldehydes, and 6-aminouracil (B15529) under ultrasonic conditions to produce the desired hybrid molecules in high yields (80–98%). arabjchem.org The catalyst-free, three-component synthesis of 2-amino-7-hydroxy-4H-chromenes from aldehydes, malononitrile, and resorcinol in water is another highly efficient process, achieving yields of up to 98% in just one minute at 60°C under sonication. arabjchem.org

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free and mechanochemical approaches represent significant advancements in green synthetic chemistry, minimizing waste and often avoiding the need for hazardous solvents. researchgate.net Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is particularly effective for the synthesis of coumarins via the Pechmann condensation. rsc.orgrsc.org

A green and highly efficient protocol has been developed for synthesizing coumarins by ball milling a phenol derivative with a β-ketoester at ambient temperature. rsc.orgresearchgate.net This reaction is effectively catalyzed by a small amount of methanesulfonic acid (10 mol%), a mild acid catalyst. rsc.org The key advantages of this mechanochemical method include high yields, the absence of hazardous solvents, short reaction times (typically 2 hours), scalability, and a straightforward purification process that often avoids column chromatography. rsc.orgrsc.org

The substrate scope for this mechanochemical Pechmann condensation is broad, accommodating a variety of substituted phenols and β-ketoesters to produce the corresponding coumarin derivatives in good to excellent yields. researchgate.net

| Phenol Derivative (Reactant 1) | β-Ketoester (Reactant 2) | Product | Yield |

|---|---|---|---|

| 5-Methylbenzene-1,3-diol (Orcinol) | Ethyl acetoacetate | This compound | 85% |

| Benzene-1,3-diol (Resorcinol) | Ethyl acetoacetate | 7-Hydroxy-4-methyl-2H-chromen-2-one | 94% |

| Phenol | Ethyl acetoacetate | 4-Methyl-2H-chromen-2-one | 73% |

| 3-Methoxyphenol | Ethyl acetoacetate | 7-Methoxy-4-methyl-2H-chromen-2-one | 95% |

| Benzene-1,3,5-triol (Phloroglucinol) | Ethyl acetoacetate | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | 96% |

| Benzene-1,3-diol (Resorcinol) | Ethyl benzoylacetate | 7-Hydroxy-4-phenyl-2H-chromen-2-one | 84% |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from multiple starting materials in a single synthetic operation. rsc.org This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. benthamscience.com The synthesis of coumarin derivatives and their fused analogues has greatly benefited from the development of novel MCRs. benthamscience.comnih.gov

An efficient one-pot, three-component reaction for synthesizing pyrazolylcoumarins involves the condensation of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and various hydrazines. nih.gov Using meglumine (B1676163) as a catalyst in an ethanol-water mixture under reflux conditions, this method produces the desired products in good to excellent yields (70-89%). nih.gov

Another versatile strategy is the microwave-assisted four-component synthesis of 3-N-sulfonylamidine coumarins. This reaction brings together salicylaldehyde, ethyl propiolate, a tosyl azide, and an amine in the presence of a copper salt catalyst to generate complex coumarin structures. nih.gov Furthermore, iodine has been used to catalyze a one-pot, four-component reaction of ethyl 4-bromo-3-oxo-alkanoate, sodium azide, trialkyl phosphites, and phenols, leading to novel coumarinyl phosphoramidates through a sequence of nucleophilic substitution, rearrangement, and Pechmann cyclization. rsc.org These MCRs exemplify the modular and efficient nature of one-pot strategies for accessing diverse coumarin scaffolds. rsc.org

Derivatization Strategies and Scaffold Modification for Functionalized Coumarins

Introduction of Specific Functional Groups (e.g., hydroxyl, acetyl, glycine (B1666218) moieties)

The functionalization of the coumarin scaffold is a key strategy for modifying its chemical properties. The introduction of specific functional groups at various positions on the benzopyrone ring system can be achieved through several synthetic methods.

Hydroxyl Groups: The introduction of hydroxyl groups is often accomplished by selecting appropriately substituted phenols as starting materials in classic coumarin syntheses like the Pechmann condensation. For example, using resorcinol yields a 7-hydroxycoumarin, while orcinol (5-methylresorcinol) is a precursor for 5-hydroxy-7-methylcoumarin derivatives. chemicalbook.com The number and position of these hydroxyl groups can significantly influence the molecule's properties. nih.gov Adding a hydroxyl group at the C-7 position, for instance, has been shown to improve peroxide scavenging activity more than threefold compared to the unsubstituted parent coumarin. nih.gov

Acetyl Groups: The 3-acetylcoumarin (B160212) moiety is a common building block for further derivatization. researchgate.net It is typically synthesized via the Knoevenagel condensation of a salicylaldehyde derivative with ethyl acetoacetate. connectjournals.com Various catalysts can be employed for this reaction, including ionic liquids and ethylenediammonium diacetate, which aligns with green chemistry principles. connectjournals.com Additionally, acylation can be performed on a pre-existing coumarin ring. For example, 4-hydroxycoumarin derivatives can undergo acylation to introduce acetyl or other acyl groups, often at the C-3 position. acs.org

Glycine Moieties: The conjugation of amino acids, such as glycine, to the coumarin scaffold is a widely used derivatization strategy. nih.govresearchgate.net A common method involves the coupling of a coumarin-3-carboxylic acid with an amino acid ester (e.g., glycine methyl ester). nih.gov This amide bond formation is typically facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT), affording the desired coumarin-amino acid conjugate in good yield. nih.gov Another synthetic route involves reacting a pre-formed coumarin intermediate, such as a 2-bromoacetyl coumarin derivative, with glycine to form the final conjugate. preprints.org

Synthesis of Hybrid Coumarin Architectures

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric scaffolds, is a prominent approach in medicinal chemistry to create novel molecules with unique properties. nih.gov The coumarin ring is a popular scaffold for creating such hybrids due to its synthetic accessibility and versatile chemical nature. doi.org

Coumarin-Chalcone Hybrids: This class of hybrids combines the coumarin and chalcone (B49325) motifs. A common synthetic route is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetyl-substituted coumarin with an aromatic aldehyde. doi.org Alternatively, the Horner-Wadsworth-Emmons (HWE) olefination provides a versatile methodology for constructing these hybrids by reacting a 4-formyl-coumarin with a phosphonic acid diethyl ester. frontiersin.org

Coumarin-Triazole Hybrids: The synthesis of coumarin-triazole hybrids can be achieved through a multi-step pathway. A typical route starts with a substituted salicylaldehyde, which is converted into a coumarin ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a coumarin hydrazide. Subsequent reaction steps, including treatment with carbon disulfide and potassium hydroxide (B78521) followed by hydrazine hydrate, lead to the formation of the triazole ring fused to the coumarin scaffold. nih.gov

Coumarin-Fused Quinoline Hybrids: These complex heterocyclic systems can be assembled efficiently using multicomponent reactions. A microwave-assisted, one-pot reaction of 4-hydroxycoumarin, an aldehyde, and an aromatic amine, catalyzed by bismuth triflate in water, provides facile access to coumarin-fused dihydroquinolines. rsc.orgrsc.org By modifying the conditions to solvent-free conventional heating, the same reactants can yield the fully aromatized coumarin-fused quinolines. rsc.org

Spectroscopic and Advanced Analytical Characterization of Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one provides precise information about the number and types of protons and their neighboring environments. In a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the following chemical shifts (δ) were recorded: a sharp singlet at 10.48 ppm, characteristic of the acidic phenolic hydroxyl (-OH) proton. The aromatic region displays two singlets at 6.61 and 6.57 ppm, corresponding to the two non-equivalent protons on the benzene (B151609) ring. A singlet at 6.03 ppm is assigned to the vinylic proton of the pyrone ring. The two methyl groups (-CH₃) at positions 4 and 7 appear as distinct singlets at 2.54 ppm and 2.27 ppm, respectively. The integration of these signals confirms the presence of ten protons in the molecule, consistent with its chemical formula.

Interactive ¹H NMR Data Table for this compound Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.48 | Singlet | 1H | Phenolic -OH |

| 6.61 | Singlet | 1H | Ar-H |

| 6.57 | Singlet | 1H | Ar-H |

| 6.03 | Singlet | 1H | Vinylic C₃-H |

| 2.54 | Singlet | 3H | C₄-CH₃ |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded using a KBr wafer, reveals several characteristic absorption bands. A broad absorption band is expected in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the α,β-unsaturated ester (lactone) is confirmed by a strong, sharp absorption peak for the carbonyl (C=O) stretch, typically appearing around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the lactone and the phenolic group give rise to signals in the 1000-1300 cm⁻¹ range.

Interactive IR Data Table for this compound (Expected Ranges)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | C-H Stretch | Aromatic/Vinylic |

| ~2920 | C-H Stretch | Methyl |

| 1700-1730 (strong) | C=O Stretch | α,β-Unsaturated Lactone |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₃), high-resolution mass spectrometry (HRMS) provides an exact mass of 190.062994177 Da, which corresponds to the molecular ion peak [M]⁺. bldpharm.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for coumarin (B35378) derivatives involves the initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. This retro-Diels-Alder reaction results in the formation of a stable benzofuran (B130515) radical cation. Therefore, a significant fragment ion peak at m/z 162 ([M-CO]⁺) is expected for this compound. Further fragmentation of this ion could occur, providing additional structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of synthesized compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.

A standard HPLC system would consist of a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous solvent (often water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the coumarin chromophore exhibits maximum absorbance. A pure sample of this compound would present as a single, sharp, and symmetrical peak, and its purity can be quantified by measuring the peak area relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction and for the qualitative assessment of compound purity. For the synthesis of this compound, TLC is used to track the consumption of starting materials (e.g., orcinol (B57675) and ethyl acetoacetate (B1235776) in a Pechmann condensation) and the formation of the product.

A typical TLC setup involves a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. The separated spots on the plate are visualized under UV light, where the conjugated coumarin system fluoresces. The purity of the final compound can be qualitatively assessed; a pure sample should ideally show a single spot. The retention factor (Rf) value is dependent on the specific mobile phase composition. For a related compound, 6-acetyl-5-hydroxy-4,7-dimethylcoumarin, an Rf of 0.33 has been reported, though the eluent system was not specified. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 850874. bldpharm.com This analysis confirms the planar nature of the coumarin ring system and provides exact bond lengths, bond angles, and intermolecular interactions in the solid state.

The data obtained from the crystallographic study are crucial for understanding the molecule's three-dimensional structure and its packing in a crystal lattice, which can influence its physical properties.

Interactive X-ray Crystallography Data Table for this compound

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 850874 |

| Empirical Formula | C₁₁H₁₀O₃ |

| Crystal System | Data not available in searched sources |

| Space Group | Data not available in searched sources |

| a (Å) | Data not available in searched sources |

| b (Å) | Data not available in searched sources |

| c (Å) | Data not available in searched sources |

| α (°) | Data not available in searched sources |

| β (°) | Data not available in searched sources |

| γ (°) | Data not available in searched sources |

| Volume (ų) | Data not available in searched sources |

Structure Activity Relationship Sar Investigations of 5 Hydroxy 4,7 Dimethyl 2h Chromen 2 One Analogues

Positional and Substituent Effects on Biological Activity Profiles

Systematic investigations into the modification of the coumarin (B35378) skeleton have elucidated the specific roles that different functional groups play in determining the biological activity of these compounds.

The number and location of hydroxyl (-OH) groups on the coumarin ring are paramount in defining the biological and pharmacological properties of its derivatives, particularly their antioxidant and antiproliferative activities. nih.govpjmhsonline.compjmhsonline.com Phenolic hydroxyl groups are considered crucial for the antiradical and antitumor effects of many natural coumarins. pjmhsonline.compjmhsonline.com This is often attributed to their ability to donate a hydrogen atom to trap free radicals. pjmhsonline.com

Studies have shown that an increase in the number of hydroxyl groups can enhance antioxidant capacity. For instance, the presence of a catechol (dihydroxy) moiety, as seen in 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin, significantly improves Mcl-1 inhibitory activity compared to the parent coumarin or monohydroxylated analogues. nih.gov The antioxidant activity of coumarins has been directly correlated to the number of phenolic hydroxyl groups attached to the aromatic part of the scaffold. areeo.ac.ir

The position of the hydroxyl group is also a critical determinant of activity. It has been observed that hydroxyl groups at positions 7 and 8 are fundamental for both primary and secondary antioxidant activity. nih.gov Conversely, a hydroxyl group at the C-6 position was found to decrease Mcl-1 inhibitory activity, while a C-7 hydroxyl substituent had little effect on its own. nih.gov In some cases, the presence of phenolic hydroxyl groups can be detrimental, leading to lower antimicrobial activity, possibly due to changes in properties like hydrophilicity. nih.govpjmhsonline.com

| Compound | Substitution | Biological Activity Highlight | Reference |

| Coumarin | Unsubstituted | Low radical scavenging activity. | nih.gov |

| 7-Hydroxycoumarin | 7-OH | Active against ABTS•+ radical. | nih.gov |

| 6,7-Dihydroxycoumarin (Esculetin) | 6,7-diOH | Significant Mcl-1 inhibitory activity (Ki = 1.49 ± 0.04 μM). | nih.gov |

| 7,8-Dihydroxycoumarin | 7,8-diOH | Significant Mcl-1 inhibitory activity (Ki = 1.75 ± 0.032 μM); fundamental for antioxidant activity. | nih.govnih.gov |

| 6-Hydroxycoumarin | 6-OH | Decreased Mcl-1 inhibitory activity. | nih.gov |

Alkyl groups, such as methyl (-CH3), play a significant role in modulating the bioactivity of coumarin analogues. These groups primarily influence the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes. nih.gov

For example, in a series of coumarin-based cobalt complexes, the presence of an electron-donating methyl group in the pyran ring was credited with promising anticancer activity. frontiersin.org The substitution of this methyl group with electron-withdrawing functionalities led to a significant decrease in the antiproliferative effect. frontiersin.org Specific dimethylated coumarins have shown notable inhibitory activity against certain enzymes. For instance, 3,4-dimethyl-7-hydroxycoumarin was found to be an inhibitor of Taq DNA polymerase. researchgate.net

| Compound | Substitution | Biological Activity Highlight | Reference |

| 3,4-Dimethyl-7-hydroxycoumarin | 3-CH3, 4-CH3, 7-OH | Inhibitory activity against Taq DNA polymerase (IC50 = 115.7 µM). | researchgate.net |

| 6-Methyl-substituted coumarin | 6-CH3 | Potent antibacterial activity. | nih.gov |

| Coumarin-cobalt complex | Methyl group on pyran ring | Enhanced anticancer activity. | frontiersin.org |

Beyond hydroxyl and alkyl groups, the introduction of other chemical functionalities can dramatically alter the biological properties of the coumarin scaffold.

Aliphatic Chains: The length and nature of aliphatic chains attached to the coumarin ring can influence bioactivity, primarily by altering lipophilicity. For anticancer activity, increasing the length of an alkoxy chain at the seventh position was found to increase activity against MCF-7 cells. mdpi.com Similarly, for O-prenylated coumarins, the length of the prenyl chain was shown to increase lipophilicity, facilitating penetration into cells and affecting cytotoxic properties. nih.gov The presence of short aliphatic chains has also been noted to favor the antifungal activity of coumarin derivatives. nih.gov

Electron-Withdrawing Groups (EWGs): The electronic effects of substituents significantly influence the stability and reactivity of coumarin derivatives. nih.govresearchgate.net EWGs such as nitro (NO2), chloro (Cl), or bromo (Br) groups can enhance certain biological activities. For instance, the introduction of small, electron-withdrawing substituents at the C-8 position was found to be favorable for antifungal activity. nih.gov In another study, a 3,4-dimethoxybenzenesulfonyl group, which has electron-withdrawing characteristics, showed the strongest inhibition of the HIF-1 pathway among several analogues tested. nih.govemory.edu The electronic properties of substituents can be crucial, with inhibitory activity sometimes depending on the electron properties of the groups attached. nih.gov

Acetylated Glycine (B1666218): The conjugation of amino acids, such as glycine, to the coumarin scaffold is a strategy used to modify the molecule's properties and potentially enhance its interaction with biological targets. preprints.org N-acetylglycine itself is a common human metabolite. nih.gov Synthesizing coumarin acetamide (B32628) derivatives often starts with N-acetyl glycine and a substituted salicylaldehyde (B1680747). While direct studies on the impact of an acetylated glycine moiety on 5-hydroxy-4,7-dimethyl-2H-chromen-2-one are specific, the broader principle involves using amino acid conjugates to improve selectivity or transport. For example, coumarin-caged glycine has been developed as a photolabile precursor to rapidly release glycine for kinetic studies of neurotransmitter receptors. nih.gov

Rational Design Principles for Optimized Coumarin Analogues

The rational design of novel coumarin analogues with improved biological activity is increasingly guided by computational methods and a deep understanding of SAR. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to elucidate the key physicochemical properties that govern the bioactivity of a series of compounds. researchgate.nettu-dortmund.de

QSAR analyses have identified several important properties for designing potent antioxidant coumarins, including:

Polarizability

Electronegativity

Van der Waals volume

Hydrogen-bond potential researchgate.nettu-dortmund.de

These models can be used to predict the activity of structurally modified compounds in silico before undertaking their synthesis, thereby streamlining the development process. researchgate.nettu-dortmund.de For example, a 3D-QSAR study on antifungal coumarin derivatives concluded that introducing appropriate small, hydrophilic, and electron-withdrawing groups on the C-3 and C-8 positions could enhance antifungal activity. nih.gov

This structured approach, combining SAR data with computational modeling, provides a robust framework for the future rational design of coumarin derivatives. researchgate.netnih.gov By understanding which molecular features are required for potent activity, researchers can design and synthesize novel compounds with optimized efficacy and selectivity for various therapeutic targets, from anticancer to antituberculosis agents. tu-dortmund.denih.gov

Biological Activities and Mechanistic Investigations of 5 Hydroxy 4,7 Dimethyl 2h Chromen 2 One and Its Derivatives Preclinical and in Vitro Focus

Anticancer and Antitumor Activity (In Vitro and Preclinical Studies)

The coumarin (B35378) scaffold, a fundamental component of many natural products, has garnered significant attention for its wide array of pharmacological properties, including anticancer activities. nih.govjocpr.com Derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one are part of this promising class of compounds and have been the subject of various preclinical and in vitro investigations to elucidate their potential as cancer therapeutic agents.

A primary focus of anticancer drug discovery is the ability of a compound to inhibit the growth and proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against a panel of human cancer cell lines. For instance, a series of 4-substituted coumarins showed potent anti-proliferative activity against various tumor cells, with IC50 values ranging from 3.5 to 31.9 nM. nih.gov

Similarly, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles exhibited significant cytotoxicity against six different human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov One particular derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, displayed an IC50 of 2.63 ± 0.17 µM against AGS cells. nih.gov The anti-proliferative effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected coumarin derivatives against various human cancer cell lines.

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Coumarin derivatives have been shown to trigger apoptotic pathways in various cancer models. nih.gov

For example, the bis(4-hydroxy-2H-chromen-2-one) coumarin derivative was found to induce apoptosis in MCF-7 human breast cancer cells. nih.gov This was evidenced by an increase in the percentage of cells in the G2/M phase of the cell cycle, a common feature of apoptosis induction. nih.gov Mechanistically, this compound was shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov

Further studies have shown that other coumarin derivatives can also induce apoptosis by disrupting the microtubule network in cancer cells, leading to cell cycle arrest and subsequent cell death. nih.gov The activation of initiator caspases, such as caspase-9, which is involved in the mitochondrial apoptotic pathway, is also a key event in coumarin-induced apoptosis. nih.gov

The tumor microenvironment is characterized by a state of chronic oxidative stress, which can paradoxically promote cancer cell survival and proliferation. Some anticancer agents work by further increasing reactive oxygen species (ROS) levels, leading to cytotoxic effects. nih.gov

Certain coumarin derivatives have been shown to possess pro-oxidant properties that contribute to their anticancer activity. For example, (E)-7-methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one and (E)-7-hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-one displayed potent cytotoxic effects on colon cancer cells linked to their ability to trigger the in vitro production of ROS. researchgate.net This increase in oxidative stress can lead to cancer cell death through a necrotic process. researchgate.net

Conversely, other compounds, such as 7-HYDROXY-2,2-DIMETHYL-CHROMAN-4-ONE, act as antioxidants, mitigating oxidative stress and inflammation, which are also implicated in the pathogenesis of cancer. This highlights the complex and context-dependent role of oxidative stress modulation in cancer therapy.

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are major targets for anticancer therapies. Several coumarin derivatives have demonstrated anti-angiogenic and anti-metastatic properties in preclinical studies.

For instance, a novel α-substituted hetero-aromatic chalcone (B49325) hybrid was found to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. nih.gov In an in vivo zebrafish model, this compound effectively disrupted angiogenesis. nih.gov Furthermore, it significantly reduced the metastasis and proliferation of MCF-7 breast cancer cells in a zebrafish xenograft model. nih.gov

Another compound, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35), was shown to possess a significant inhibitory effect on the migration of lung cancer cells by reducing the expression of matrix metalloproteinases-2 (MMP-2) and MMP-9, enzymes crucial for metastasis. nih.gov

The anticancer effects of coumarin derivatives are often mediated by their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. Some coumarin-based compounds have been identified as potential topoisomerase inhibitors.

PI3K/Akt/mTOR Pathway: This signaling pathway is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival. Several coumarin derivatives have been shown to modulate this pathway.

Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to their survival and proliferation. nih.gov A series of 2H-chromene derivatives have been synthesized and shown to selectively inhibit these tumor-associated CA isoforms. nih.gov For example, one derivative, EMAC10163b, inhibited hCA IX and XII at low micromolar concentrations. nih.gov

Other Targets: Coumarin derivatives have also been shown to target other important molecules in cancer, such as aromatase, an enzyme involved in estrogen synthesis in breast cancer, and cyclin-dependent kinases (CDKs), which regulate the cell cycle. nih.govmdpi.com

Antimicrobial Activity (Antibacterial and Antifungal Studies)

In addition to their anticancer properties, coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govmdpi.com

A study on coumarin derivatives synthesized from 4,7-dihydroxy-chromen-2-one showed bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.com Another study investigated the antibacterial activity of coumarin derivatives against eight types of food-poisoning bacteria and found that compounds with CF3 and OH substituents had enhanced activity. nih.gov For example, 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) showed a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive bacteria. nih.gov

The antifungal activity of coumarin derivatives has also been documented. Hybrids of coumarin and 1,2,3-triazole displayed significant potential against fungal strains like Aspergillus niger, Aspergillus flavus, and Fusarium sporum. mdpi.com

The table below provides a summary of the antimicrobial activity of selected coumarin derivatives.

Evaluation of Antibacterial Effects against Diverse Pathogens

The antibacterial potential of coumarin derivatives has been a subject of extensive research, with many studies highlighting their efficacy against a range of pathogenic bacteria. nih.govmdpi.commdpi.com Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Specifically, the introduction of a bromoalkyl group and subsequent reaction with N-substituted piperazine (B1678402) derivatives has yielded compounds with notable activity. mdpi.com

One such derivative, 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin, demonstrated activity against Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 15 µg/cm³. mdpi.com In general, coumarin derivatives have shown better activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For instance, certain 7-hydroxycoumarin derivatives have been particularly effective against Bacillus subtilis and Staphylococcus aureus. nih.gov Studies on various hydroxycoumarins have indicated that the presence and position of hydroxyl groups on the coumarin skeleton can significantly influence the antibacterial activity. nih.gov For example, daphnetin (B354214) (7,8-dihydroxycoumarin) has demonstrated strong antibacterial activity against Ralstonia solanacearum. nih.gov While the direct antibacterial data for this compound is limited, the activity of its derivatives suggests that this scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

| Compound | Test Organism | Activity (MIC) |

|---|---|---|

| 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin | Micrococcus luteus | 15 µg/cm³ |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 mM |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM |

Assessment of Antifungal Properties

Similar to their antibacterial effects, coumarins and their derivatives have been recognized for their antifungal properties. nih.govresearchgate.netmdpi.com Research into derivatives of this compound has shown their potential against fungal pathogens. For instance, derivatives synthesized from this core structure have been tested against Candida albicans and Candida parapsilosis. mdpi.com

Specifically, 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin and its 5-acetyl-4,7-dimethyl analog were found to be active against the tested fungal strains. mdpi.com The broader class of hydroxycoumarins has demonstrated significant antifungal activity. For example, the substitution of thiosemicarbazide (B42300) and thiazolidinone moieties onto 7-hydroxy-4-methylcoumarin enhanced its antifungal activity against foodborne mycotoxigenic fungi like Aspergillus flavus and Fusarium graminearum. nih.gov Furthermore, certain coumarin derivatives have shown potent activity against plant pathogenic fungi, with some exhibiting higher efficacy than the positive control, triadimefon. nih.gov The structure-activity relationship suggests that the coumarin nucleus is a valuable template for developing new antifungal agents. mdpi.com

Table 2: Antifungal Activity of Selected Coumarin Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| 4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin | Candida albicans, Candida parapsilosis | Active |

| 5-acetyl-4,7-dimethyl-5-[4-[4-(1-(4-pyridyl))piperazin-1-yl]butoxy]coumarin | Candida albicans, Candida parapsilosis | Active |

| Coumarinyl thiosemicarbazides | Aspergillus flavus, Fusarium graminearum | High growth inhibition |

| Coumarinyl 4-thiazolidinones | Aspergillus flavus, Fusarium graminearum | High growth inhibition |

Anti-inflammatory Effects and Mechanisms

Coumarin and its derivatives are known to possess significant anti-inflammatory properties. nih.govresearchgate.netscispace.com The anti-inflammatory potential of these compounds is often attributed to their ability to modulate various inflammatory pathways. Hydroxyaromatic derivatives of coumarin, including those with hydroxyl groups at the 5-, 6-, or 7-positions, have been reported to exhibit potent anti-inflammatory activity. nih.gov

A study on 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a structural isomer of the subject compound, demonstrated its potential as an anti-inflammatory agent. nih.gov This highlights the importance of the hydroxydimethyl-2H-chromen-2-one scaffold in mediating anti-inflammatory responses. The mechanisms underlying these effects are often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokines and Enzymes

A key mechanism of the anti-inflammatory action of coumarin derivatives is the inhibition of pro-inflammatory mediators. Research on a series of coumarin-based analogs has shown their ability to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. researchgate.net

For instance, a study on new coumarin-based analogs combined with curcumin (B1669340) and other heterocycles revealed that the most potent compound, featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety, had an EC50 value of 5.32 μM for its anti-inflammatory activity. researchgate.net This effect was associated with a significant reduction in the levels of IL-6, IL-1β, and TNF-α. researchgate.net Another study on 4-hydroxy-7-methoxycoumarin (B561722) demonstrated its ability to decrease the production of these same pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells. nih.gov The inhibition of these cytokines is a crucial aspect of the anti-inflammatory profile of these coumarin derivatives.

Antioxidant Properties and Mechanistic Insights

The antioxidant activity of coumarins is a well-documented phenomenon, with the presence of hydroxyl groups on the coumarin ring being a key determinant of this property. nih.govnih.gov These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of endogenous antioxidant defense systems.

Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl Radical)

Coumarin derivatives have demonstrated significant free radical scavenging capabilities. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. Studies have shown that hydroxycoumarins are effective DPPH radical scavengers. nih.govmdpi.commdpi.comjaper.inquantumuniversity.edu.in For example, 7-hydroxy-4-methylcoumarin derivatives showed potent scavenging activity, with some being comparable or even better than ascorbic acid. nih.gov

Table 3: Antioxidant Activity of Selected Hydroxycoumarin Derivatives

| Compound/Derivative | Assay | Result |

|---|---|---|

| 7-hydroxy-4-methylcoumarin derivatives (thiosemicarbazides) | DPPH radical scavenging | High activity, some better than ascorbic acid |

| 7-hydroxy-4-methylcoumarin derivatives (thiosemicarbazides) | Galvinoxyl radical scavenging | High activity |

| 4-hydroxycoumarin (B602359) | DPPH radical scavenging | Moderate activity |

| 7-hydroxycoumarin | Peroxide scavenging | IC50 = 7029 mg/L |

Modulation of Endogenous Oxidative Stress Response Pathways (e.g., Keap1/Nrf2/ARE)

Beyond direct radical scavenging, coumarins can also bolster the cell's own antioxidant defenses by modulating key signaling pathways. The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical regulator of cellular redox homeostasis. frontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. frontiersin.orgnih.gov

Several coumarin derivatives have been identified as modulators of this pathway. nih.govresearchgate.net For example, a study on coumarin-based analogs combined with curcumin showed that these compounds could upregulate the Nrf2/HO-1 signaling pathway. researchgate.net This upregulation contributes to their anti-inflammatory and antioxidant effects. While direct evidence for the modulation of the Keap1/Nrf2/ARE pathway by this compound is yet to be established, the known activity of other coumarins suggests this as a plausible mechanism for its potential antioxidant and cytoprotective effects.

Neuroprotective Potential

The coumarin scaffold, a core component of this compound, is recognized for its neuroprotective potential, which has been explored through various preclinical and in vitro models. nih.gov Derivatives of this scaffold have been investigated for their ability to modulate pathways implicated in neurodegenerative diseases. nih.gov Research indicates that certain coumarin-chalcone hybrids can activate the cAMP-response-element (CRE) binding protein 1 (CREB) signaling pathway, which is crucial for neuronal survival and is often downregulated in conditions like Alzheimer's disease. nih.govnih.gov For instance, the derivative (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) was found to enhance CREB-mediated gene expression, leading to anti-aggregative, antioxidative, and neuroprotective effects in cellular models of Alzheimer's disease. nih.govnih.gov These protective mechanisms are often linked to the inhibition of key enzymes involved in the progression of neurodegeneration. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are significant targets in the management of neurodegenerative and depressive disorders. nih.gov The coumarin scaffold has been identified as a promising framework for the development of MAO inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the coumarin ring significantly influence both the potency and selectivity of inhibition for MAO-A and MAO-B isoforms. nih.govresearchgate.net

Specifically, phenyl substitution at different positions of the coumarin ring has a distinct effect on inhibitory activity. nih.govresearchgate.net In vitro studies on various series of coumarin derivatives, including esculetin (B1671247) and daphnetin derivatives, showed that 3-phenyl substitution tends to enhance MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition. nih.govresearchgate.net For example, the 3-phenyl coumarin derivative 22d was found to be a selective and competitive inhibitor of MAO-B with a Kᵢ value of 0.19 µM, whereas the 4-phenyl coumarin 12b selectively inhibited MAO-A in a mixed manner with a Kᵢ of 0.39 µM. researchgate.net Other studies have identified 6-substituted 3-arylcoumarins as highly potent and selective MAO-B inhibitors, with one derivative demonstrating an IC₅₀ value of 0.31 nM, making it significantly more potent than the standard inhibitor selegiline. mdpi.com

| Compound/Derivative | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Selectivity Index (SI) | Reference |

| 3-phenyl coumarin 22d | MAO-B | 0.57 | 0.19 | Competitive | - | nih.govresearchgate.net |

| 4-phenyl coumarin 12b | MAO-A | 5.87 | 0.39 | Mixed | - | nih.govresearchgate.net |

| 3-phenyl-7,8-dimethoxydaphnetin | MAO-A | >50 | - | - | - | nih.gov |

| 6-chloro-3-(4'-chlorophenyl)coumarin | MAO-B | 2.79 | - | - | 36 (for MAO-B) | mdpi.com |

| Benzyl(coumarin-3-yl)carbamate | MAO-B | 0.045 | - | - | - | mdpi.com |

| 7-Oxycoumarin acetohydrazide (3b) | MAO-A | - | Picomolar range | - | Selective for MAO-A | nih.gov |

| 7-Oxycoumarin dioxopyrrolidine (7b) | MAO-A | - | Picomolar range | - | Selective for MAO-A | nih.gov |

This table is interactive. Click on the headers to sort the data.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing the symptoms of Alzheimer's disease. researchgate.net Coumarin derivatives have been extensively studied for their potential as cholinesterase inhibitors. researchgate.net The aromatic nature of the coumarin moiety allows it to interact with the active sites of these enzymes. researchgate.net

In vitro screening of various N¹-(coumarin-7-yl) derivatives has shown moderate inhibitory activity against AChE and, in some cases, remarkable activity against BChE. researchgate.net For instance, one study identified a derivative, compound 3h , that exhibited potent BChE inhibition with an IC₅₀ value in the nanomolar range (2.0 nM). researchgate.net Similarly, novel C4-C7-tethered biscoumarin derivatives have been synthesized and evaluated, with biscoumarin 12d emerging as an effective inhibitor of both AChE (IC₅₀ = 6.30 µM) and BChE (IC₅₀ = 49 µM). researchgate.net Molecular modeling studies suggest that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.net

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| N¹-(coumarin-7-yl) derivative 3h | BChE | 0.002 | researchgate.net |

| Biscoumarin 12d | AChE | 6.30 | researchgate.net |

| Biscoumarin 12d | BChE | 49 | researchgate.net |

| Various N¹-(coumarin-7-yl) derivatives | AChE | 42.5 - 442 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Broader Enzyme Inhibition Profiles (e.g., α-glucosidase, α-amylase, carbonic anhydrase, metalloproteinases)

Beyond their neuroprotective-related enzyme targets, derivatives of this compound have demonstrated inhibitory activity against a wider range of enzymes involved in various physiological and pathological processes.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.com Numerous studies have reported the potential of coumarin-based scaffolds as inhibitors of these enzymes. mdpi.com For example, a series of coumarin-linked 2-phenylbenzimidazole (B57529) derivatives was synthesized and evaluated, with compound 5k showing potent α-glucosidase inhibition (IC₅₀ = 10.8 µM), which was significantly more effective than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). Kinetic analysis revealed a competitive mode of inhibition. Similarly, certain coumarin hydrazone derivatives have been identified as effective inhibitors of α-amylase, with compounds 3f (IC₅₀ = 49.70 µg/mL) and 3i (IC₅₀ = 48.80 µg/mL) showing potent activity.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in numerous physiological processes, and specific isoforms are validated anti-tumor targets. Coumarin derivatives have been extensively investigated as CA inhibitors. Studies on new series of 2H-chromene and 7H-furo-chromene derivatives have shown selective inhibition of the tumor-associated human isoforms hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and II. One 2H-chromene derivative, EMAC10163b , inhibited hCA IX and hCA XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. Other work on carbohydrate-based coumarin derivatives identified compound 10a as a highly potent and selective hCA IX inhibitor (IC₅₀ = 11 nM), surpassing the reference drug acetazolamide. nih.gov

The inhibitory potential of coumarins also extends to metalloproteinases. A study on the inhibitory profile of 40 coumarin derivatives against human dipeptidyl peptidase III (hDPP III), a zinc-dependent metalloproteinase, found that 26 of the compounds exhibited inhibitory activity. mdpi.com The most potent compound identified was 3-benzoyl-7-hydroxy-2H-chromen-2-one , with an IC₅₀ value of 1.10 µM. mdpi.com

| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Coumarin-benzimidazole 5k | α-Glucosidase | 10.8 µM | |

| Coumarin hydrazone 3i | α-Amylase | 48.80 µg/mL | |

| 2H-chromene EMAC10163b | Carbonic Anhydrase IX | Kᵢ = 0.53 µM | |

| 2H-chromene EMAC10163b | Carbonic Anhydrase XII | Kᵢ = 0.47 µM | |

| Carbohydrate-coumarin 10a | Carbonic Anhydrase IX | 11 nM | nih.gov |

| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Dipeptidyl Peptidase III (hDPP III) | 1.10 µM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Coumarin (B35378) Analogs for Enhanced Bioactivity

The synthesis of new coumarin derivatives is a central theme in medicinal chemistry, aimed at discovering analogs with improved biological activities. scielo.org.za Researchers continuously explore novel derivatives, as the biological and pharmacological potential of coumarins is highly dependent on their substitution patterns. nih.goveurekaselect.com The functionalization of the basic coumarin structure has been shown to enhance its biological properties. sapub.org

Studies have demonstrated that coumarin derivatives possess a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. scielo.org.zanih.govnih.gov For instance, certain multi-substituted coumarin derivatives bearing a hydroxyl group at the 5-position have shown promising results as antioxidant agents. nih.gov The ongoing design and synthesis of new series of coumarin derivatives are crucial for identifying compounds with potent and selective bioactivity against various diseases. bohrium.com This exploration is vital as many natural and synthetic coumarin compounds are being investigated for their potential in developing new drugs. nih.govmdpi.com

Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

A significant frontier in coumarin research is the identification of new biological targets and the clarification of their mechanisms of action. nih.gov Coumarins are known to interact with a multitude of biological targets, which explains their diverse pharmacological profile, including anti-inflammatory, anticoagulant, neuroprotective, and antineoplastic effects. nih.govnih.gov

Current research is focused on exploring coumarins' potential in treating complex multifactorial diseases like Alzheimer's. researchgate.netmdpi.com Scientists are designing multi-target directed ligands based on the coumarin scaffold to simultaneously modulate different pathways involved in disease progression. mdpi.com For example, coumarin-based hybrids are being developed to target enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative disorders. mdpi.com The investigation into how different substitution patterns on the coumarin ring influence these interactions is key to developing more effective and selective therapeutic agents. nih.gov Further studies are required to understand the full extent of their molecular mechanisms and to uncover novel therapeutic applications. nih.gov

Seamless Integration of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational (in silico) and experimental (in vitro) methods is accelerating the discovery and development of new coumarin-based drugs. researchgate.net In silico techniques, such as molecular docking, allow researchers to predict how coumarin derivatives will interact with biological targets, guiding the design of more potent and selective compounds. nih.govresearchgate.net These computational models are invaluable for high-throughput screening and for generating hypotheses about structure-activity relationships. researchgate.net

Experimental studies are then used to validate these computational predictions and to provide detailed insights into the biological activity of the synthesized compounds. researchgate.net This integrated approach enhances research efficiency by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov For example, molecular docking has been successfully used to design 5-hydroxycoumarin derivatives with high affinity for serotonin (B10506) receptors and to rationalize the activity of pyrogallol-coumarin hybrids as anti-inflammatory agents. nih.govnih.gov The combination of these methodologies provides a powerful framework for modern drug discovery. researchgate.net

Advancements in Green Chemistry for Sustainable Coumarin Synthesis and Derivatization

In recent years, there has been a significant shift towards developing environmentally friendly methods for synthesizing coumarin derivatives. eurekalert.org Green chemistry principles are being applied to traditional synthesis reactions like the Knoevenagel, Perkin, and Pechmann condensations to reduce waste and avoid the use of hazardous materials. eurekaselect.comeurekalert.orgbenthamdirect.com

These sustainable approaches include the use of ultrasound and microwave irradiation, ionic liquids, solvent-free reaction conditions, and mechanochemistry (grinding). eurekalert.orgbenthamdirect.comtandfonline.com Such methods often lead to improved reaction efficiency, higher yields, greater purity, and easier post-reaction work-up compared to conventional techniques. eurekalert.orgbenthamdirect.com For instance, a green protocol for the Pechmann condensation using ball milling at room temperature has been developed, offering high yields and scalability without the need for hazardous solvents. rsc.org These advancements are crucial for the sustainable large-scale production of coumarin-based compounds for various applications. benthamdirect.comtandfonline.com

Interdisciplinary Approaches and Collaborations in Coumarin Research

The multifaceted nature of coumarin research necessitates interdisciplinary collaboration. The broad range of applications for coumarin derivatives—spanning medicinal chemistry, pharmacology, and food science—highlights the need for expertise from various scientific fields. researchgate.netnih.gov The integration of computational modeling with synthetic organic chemistry and biological testing is a prime example of this interdisciplinary approach. researchgate.net

Such collaborations are essential for tackling complex health challenges like cancer and neurodegenerative diseases, where coumarins show significant promise. mdpi.comrsc.org By combining knowledge from different disciplines, researchers can accelerate the journey from compound design and synthesis to biological evaluation and potential clinical application. This collaborative spirit is key to unlocking the full therapeutic potential of the versatile coumarin scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-hydroxy-4,7-dimethyl-2H-chromen-2-one?

- Methodological Answer : A solid-phase synthesis approach using malonic acid and substituted phenol derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst can be adapted. This method, originally used for 4-hydroxy-6-substituted coumarins, allows for regioselective substitution at the 4- and 7-positions via careful control of reaction stoichiometry and temperature . Characterization should include microanalysis, IR, and NMR spectroscopy to confirm purity and regiochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combine and NMR (with APT for quaternary carbon detection) to assign substituent positions. IR spectroscopy identifies hydroxyl and carbonyl groups. For unresolved ambiguities, X-ray crystallography (e.g., using SHELX programs for refinement ) provides definitive bond lengths and angles, as demonstrated for structurally similar 4,7-dimethylcoumarin derivatives .

Q. What are the standard purity assessment protocols?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Validate purity using GC-MS (EI mode) for volatile derivatives, referencing molecular ion peaks (e.g., m/z 190.2 for the parent compound) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) populations. These studies predict nucleophilic/electrophilic sites and stabilization energies, as shown for coumarin-thiophene hybrids .

Q. What experimental strategies address contradictions in spectroscopic data across studies?

- Methodological Answer : Reconcile discrepancies by cross-validating data with temperature-dependent NMR (e.g., for tautomerism analysis) and isotopic labeling. For example, deuterated solvents can suppress exchange broadening in hydroxyl proton signals .

Q. How can molecular docking predict bioactivity against viral targets like SARS-CoV-2?

- Methodological Answer : Dock the compound into protein active sites (e.g., Papain-like protease [PLpro]) using AutoDock Vina. Validate binding poses via molecular dynamics (MD) simulations (100 ns trajectories) to assess stability. ADMET predictions (e.g., SwissADME) should accompany docking to evaluate bioavailability and toxicity (class 4 per Toxicity Model Report) .

Q. What crystallographic challenges arise during structure refinement?

- Methodological Answer : For twinned or low-resolution crystals, employ SHELXL for small-molecule refinement. Use the OLEX2 interface to visualize hydrogen-bonding networks and π-π stacking interactions, critical for understanding supramolecular assembly .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value/Level | Application | Reference |

|---|---|---|---|

| Basis Set | 6-311++G(d,p) | Geometry optimization, MEP analysis | |

| Functional | B3LYP | HOMO-LUMO gap calculation | |

| Solvent Model | PCM (CHCl₃) | Solvation effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products